molecular formula C9H14N2 B8774871 3-(Pyridin-4-yl)butan-1-amine CAS No. 379264-83-2

3-(Pyridin-4-yl)butan-1-amine

Cat. No.: B8774871
CAS No.: 379264-83-2
M. Wt: 150.22 g/mol
InChI Key: QXDRXJVROBDWIJ-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)butan-1-amine is a heterocyclic amine featuring a pyridine ring attached to a four-carbon aliphatic chain terminating in a primary amine group. The butan-1-amine chain provides flexibility, enabling conformational adaptability in molecular interactions.

Properties

CAS No.

379264-83-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-pyridin-4-ylbutan-1-amine

InChI

InChI=1S/C9H14N2/c1-8(2-5-10)9-3-6-11-7-4-9/h3-4,6-8H,2,5,10H2,1H3

InChI Key

QXDRXJVROBDWIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Pyridin-4-yl)butan-1-amine with structurally related compounds, focusing on molecular features, synthetic pathways, and physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-(Pyridin-4-yl)butan-1-amine Pyridine + butan-1-amine C₉H₁₄N₂ 150.22 Pyridine, primary amine
4-(2-Pyridin-4-yl-1H-indol-3-yl)butan-1-amine Pyridine + indole + butan-1-amine C₁₇H₁₈N₃ 264.35 Pyridine, indole, primary amine
3-Methyl-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine Pyridine + oxadiazole + branched chain C₁₂H₁₆N₄O 232.28 Pyridine, oxadiazole, primary amine
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine + pyrazole + cyclopropyl C₁₂H₁₅N₄ 215.28 Pyridine, pyrazole, cyclopropyl

Key Observations:

Structural Complexity: 3-(Pyridin-4-yl)butan-1-amine is simpler in structure compared to analogs like 4-(2-pyridin-4-yl-1H-indol-3-yl)butan-1-amine, which incorporates an indole ring. The oxadiazole-containing derivative (C₁₂H₁₆N₄O) introduces a heterocycle known for hydrogen-bonding and metabolic stability, often exploited in drug design .

Synthetic Challenges: The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine involves copper(I) bromide-catalyzed coupling, achieving a modest yield (17.9%) . (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine, a piperidine derivative, requires multi-step synthesis (acylation, quaternization, reductive amination), highlighting the complexity of stereochemically defined amines .

Physicochemical Properties :

  • Melting points vary significantly: N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C , while 3-(Pyridin-4-yl)butan-1-amine’s melting point is unreported.
  • The indole-containing analog (C₁₇H₁₈N₃) has a higher molecular weight (264.35 vs. 150.22), likely reducing solubility in polar solvents .

Research Implications

  • Bioactivity : Pyridine-containing amines are frequently investigated for receptor-binding activity (e.g., kinase inhibition). The indole derivative’s extended aromatic system may enhance binding affinity in biological targets .
  • Synthetic Efficiency : Copper-catalyzed methods (as in ) offer moderate yields, whereas classical amination routes (e.g., reductive amination in ) may provide better stereocontrol but require harsh conditions.
  • Industrial Relevance : The discontinuation of 3-(Pyridin-4-yl)butan-1-amine contrasts with active research on its analogs, suggesting that structural modifications (e.g., oxadiazole incorporation) improve utility or stability .

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